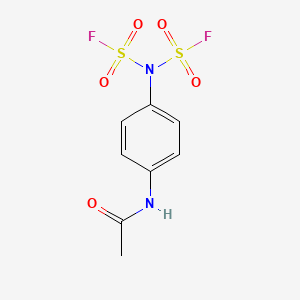

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride

Vue d'ensemble

Description

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride is a chemical compound with the molecular formula C8H8F2N2O5S2 and a molecular weight of 314.29 g/mol . This compound is known for its utility in the synthesis of fluorosulfates and sulfamoyl fluorides, making it valuable in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride typically involves the reaction of phenol and amine nucleophiles with a crystalline reagent . The process is designed to be a convenient alternative to the use of toxic sulfuryl fluoride gas, traditionally required for the installation of the -SO2F functional group . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and methyl tert-butyl ether (MTBE) for extraction .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process ensures high purity and yield, often exceeding 98% . The use of advanced filtration and extraction techniques is crucial to remove impurities and achieve the desired product quality .

Analyse Des Réactions Chimiques

Fluorosulfation of Phenols

AISF reacts with phenolic hydroxyl groups to form aryl fluorosulfates, a reaction critical for modifying biomolecules and synthesizing functional materials. The mechanism involves nucleophilic displacement of the fluoride atom by phenoxide ions under basic conditions:

Reaction Conditions

-

Base: Triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU)

-

Solvent: Dichloromethane (DCM) or acetonitrile (MeCN)

-

Temperature: Room temperature to 60°C

Example

Reaction with 4-nitrophenol in DCM/DBU yields 4-nitrophenyl fluorosulfate in >90% yield . This reaction is scalable (up to 3 mmol) without compromising efficiency .

Sulfamoylation of Amines

AISF reacts with primary and secondary amines to form sulfamoyl fluorides, which are pivotal in drug discovery and chemical biology. The reaction requires Lewis acid activation:

Reaction Conditions

-

Catalyst: Ca(NTf₂)₂ (20 mol%)

-

Mediator: DABCO (1.5 equiv)

-

Solvent: DCM or MeCN

-

Temperature: 50–60°C

Example

Benzylamine reacts with AISF to form N-benzyl sulfamoyl fluoride in 85% yield. The reaction proceeds via intermediate activation of the -SO₂F group, enabling nucleophilic attack by the amine .

Dual Functionalization in Drug Design

AISF enables dual covalent modification of proteins by targeting lysine and tyrosine residues. For instance, in PI4KIIIβ inhibitors, AISF-derived compounds form covalent adducts with Lys549 and Tyr385, achieving prolonged inhibition (k<sub>inact</sub>/K<sub>I</sub> = 1.17 × 10⁻⁴ s⁻¹) .

Key Data

| Parameter | Value |

|---|---|

| Binding affinity (K<sub>I</sub>) | 29.8 nM |

| Covalent rate (k<sub>inact</sub>) | 1.17 × 10⁻⁴ s⁻¹ |

Kinetic Selectivity

The electron-donating o-methoxy substituent on AISF derivatives enhances covalent modification rates by perturbing the pK<sub>a</sub> of target lysine residues, increasing nucleophilicity . Contrastingly, electron-withdrawing groups (e.g., o-Cl) hinder reactivity due to steric effects.

Comparative Reactivity

| Compound | Substituent | Relative Reactivity |

|---|---|---|

| 3 | o-Cl | Low |

| 4 | o-OMe | High |

Advantages Over Traditional Methods

AISF replaces toxic sulfuryl fluoride (SO₂F₂) gas, offering:

Applications De Recherche Scientifique

Synthesis and Reactivity

AISF serves as a shelf-stable crystalline reagent that facilitates the synthesis of fluorosulfates and sulfamoyl fluorides. It is designed to replace the traditional toxic sulfuryl fluoride gas, making it safer for laboratory use. The compound reacts effectively with phenolic and amine nucleophiles, leading to the formation of valuable sulfur(VI) fluorides .

Applications in Organic Chemistry

-

Synthesis of Sulfamoyl Fluorides :

AISF is employed in the synthesis of sulfamoyl fluorides through radical fluorosulfonamidation processes. This method provides a straightforward pathway to create diverse sulfamoyl compounds, which are essential in pharmaceutical chemistry . -

Preparation of Fluorosulfates :

The compound is utilized for the preparation of aryl fluorosulfates, which are important intermediates in organic synthesis, particularly for developing new materials and pharmaceuticals . -

Cross-Coupling Reactions :

AISF has been shown to enhance cross-coupling reactions, allowing for the efficient formation of carbon-sulfur bonds, which are crucial in constructing complex organic molecules .

Case Study 1: Synthesis of Aryl Fluorosulfates

In a study published in Organic Letters, researchers demonstrated the use of AISF in synthesizing various aryl fluorosulfates. The reaction conditions were optimized to achieve high yields while minimizing by-products. The results indicated that AISF could be a reliable alternative to gaseous sulfuryl fluoride, providing a safer working environment .

Case Study 2: Development of Pharmaceuticals

Another investigation focused on the application of AISF in drug development. The compound facilitated the introduction of fluorosulfonyl groups into biologically active molecules, enhancing their pharmacological properties. This study highlighted the potential of AISF in creating novel therapeutic agents with improved efficacy .

Mécanisme D'action

The mechanism of action of (4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride involves its reactivity with phenol and amine nucleophiles. This reactivity is attributed to the presence of the fluorosulfonyl and sulfamoyl fluoride groups, which act as electrophilic centers in the reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Acetamidophenyl)imidodisulfuryl difluoride: This compound shares similar functional groups and reactivity patterns.

N-Fluorobenzenesulfonimide: Another reagent used for similar fluorosulfurylation reactions.

1,1′-Sulfonyldiimidazole: Used in similar synthetic applications.

Uniqueness

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride stands out due to its shelf-stable, crystalline form, which offers a safer and more convenient alternative to toxic sulfuryl fluoride gas . Its high reactivity and versatility in various chemical reactions make it a valuable reagent in both research and industrial applications .

Activité Biologique

(4-Acetamidophenyl)(fluorosulfonyl)sulfamoyl fluoride, with the CAS number 2172794-56-6, is a compound that has garnered attention in the fields of medicinal chemistry and drug development. This compound features a unique combination of functional groups, including a fluorosulfonyl moiety, which is known for its reactivity and potential biological applications. This article aims to explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C₈H₈F₂N₂O₅S₂

- Molecular Weight : 314.29 g/mol

- CAS Number : 2172794-56-6

The compound is characterized by the presence of both acetamido and fluorosulfonyl groups, which contribute to its electrophilic nature and potential interactions with biological macromolecules.

The biological activity of this compound primarily arises from its ability to form covalent bonds with target proteins. This mechanism is particularly relevant in the context of drug development, where covalent inhibitors can provide prolonged therapeutic effects by irreversibly modifying their targets.

- Covalent Bond Formation : The fluorosulfonyl group can react with nucleophilic sites on proteins, leading to the formation of stable adducts. This property is significant for developing targeted therapies in oncology and other diseases.

- Electrophilic Activation : The compound acts as a latent electrophile that becomes activated upon binding to specific proteins, allowing for selective targeting of biomolecules involved in disease processes.

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that compounds with similar structures can inhibit poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy. The irreversible binding capability enhances the efficacy of these compounds against cancer cell lines.

- Antimicrobial Activity : The incorporation of sulfamoyl fluoride groups has been associated with increased antimicrobial activity, potentially due to their ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

- Inhibition of PARP : A study demonstrated that a related fluorinated compound could effectively inhibit PARP activity in vitro, leading to increased apoptosis in cancer cells .

- Antimicrobial Testing : Another research effort evaluated the antimicrobial properties of sulfamoyl fluorides against various bacterial strains, showing promising results in terms of minimum inhibitory concentration (MIC) values .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-N-fluorosulfonylsulfamoyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O5S2/c1-6(13)11-7-2-4-8(5-3-7)12(18(9,14)15)19(10,16)17/h2-5H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMMIWAIOWMUFCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)N(S(=O)(=O)F)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172794-56-6 | |

| Record name | [(4-acetamidophenyl)(fluorosulfonyl)amino]sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.